molecular formula C6H7NO3 B13956119 5-(2-Oxopropyl)isoxazol-3(2H)-one

5-(2-Oxopropyl)isoxazol-3(2H)-one

Cat. No.: B13956119
M. Wt: 141.12 g/mol
InChI Key: FOUZHPUBLCJVNF-UHFFFAOYSA-N
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Description

5-(2-Oxopropyl)isoxazol-3(2H)-one (CAS 87318-65-8) is a chemical compound with the molecular formula C6H7NO3 and a molecular weight of 141.13 g/mol . As a member of the isoxazole family, it features a core heterocyclic structure known to exhibit a diverse range of biological activities, making it a valuable scaffold in medicinal chemistry and pharmacological research . Isoxazole derivatives are recognized for their significant immunosuppressive properties . Scientific studies have demonstrated that structurally related compounds can effectively inhibit phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) . Some isoxazole-based molecules also suppress the inducible production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in human whole blood cell cultures, suggesting a potential role in researching anti-inflammatory therapies . The mechanism of action for these effects may involve the induction of a pro-apoptotic pathway , characterized by the increased expression of key proteins such as caspases and Fas in immune cell lines . Beyond immunology, isoxazole rings are key pharmacophores in various therapeutic areas, including anticancer agents, antimicrobials, and central nervous system drugs, due to their similarity to biological molecules like the AMPA receptor agonist . Furthermore, isoxazole derivatives are also being explored in material science for their photophysical properties and as building blocks for novel fluorescent dyes . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

5-(2-oxopropyl)-1,2-oxazol-3-one

InChI

InChI=1S/C6H7NO3/c1-4(8)2-5-3-6(9)7-10-5/h3H,2H2,1H3,(H,7,9)

InChI Key

FOUZHPUBLCJVNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=O)NO1

Origin of Product

United States

Preparation Methods

Cycloaddition of Nitrile Oxides with Alkynes

A widely used method for synthesizing 3,5-disubstituted isoxazoles such as 5-(2-Oxopropyl)isoxazol-3(2H)-one involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes. For example, Hansen et al. (2005) developed a regioselective one-pot copper(I)-catalyzed procedure that efficiently yields 3,5-disubstituted isoxazoles by reacting nitrile oxides generated from aldoximes with terminal alkynes.

In this context, the 2-oxopropyl substituent can be introduced by using an alkyne bearing the 2-oxopropyl group or by employing a suitable aldehyde precursor in the nitrile oxide generation step.

Tosyl Alcohol-Catalyzed Cyclization

Raji Reddy et al. (2012) reported a method involving p-tosylalcohol-catalyzed reaction between propargylic alcohols and N-protected hydroxylamines, followed by tetrabutylammonium fluoride-mediated detosylation and 5-endo-dig cyclization to form isoxazoles. This approach allows for the introduction of various substituents, including oxopropyl groups, by selecting appropriate propargylic alcohols.

Deep Eutectic Solvent (DES)-Mediated One-Pot Synthesis

Perez and Ramón (2015) described an environmentally benign one-pot three-component synthesis of 3,5-disubstituted isoxazoles using aldehydes, alkynes, and hydroxylamine in choline chloride:urea deep eutectic solvent. This green chemistry approach can be adapted for the preparation of 5-(2-Oxopropyl)isoxazol-3(2H)-one by using 2-oxopropyl-containing aldehydes and terminal alkynes.

Hydroxy(tosyloxy)iodobenzene (HTIB)-Mediated Nitrile Oxide Generation

Jadhav et al. (2013) synthesized highly pure 3,5-disubstituted isoxazoles by converting aldoximes to nitrile oxides using hydroxy(tosyloxy)iodobenzene, followed by cycloaddition with alkynes. HTIB is a stable reagent that facilitates mild reaction conditions and high yields, suitable for synthesizing 5-(2-Oxopropyl)isoxazol-3(2H)-one when appropriate starting materials are employed.

Metal-Free and Ultrasound-Assisted Methods

Huang et al. (2014) developed an ultrasound-assisted, catalyst-free method for synthesizing 3-alkyl-5-aryl isoxazoles, offering mild conditions, shorter reaction times, and high yields. This method can be adapted for 5-(2-Oxopropyl)isoxazol-3(2H)-one by using suitable alkynes and hydroxylamine derivatives.

Base-Catalyzed Condensation Using Nitro Compounds

Trogu et al. (2012) introduced a base-catalyzed condensation of nitroacetic esters with dipolarophiles in aqueous media to prepare 3,5-disubstituted isoxazoles without the need for organic solvents. This method is efficient and environmentally friendly, and can be tailored for 5-(2-Oxopropyl)isoxazol-3(2H)-one synthesis by selecting appropriate nitro precursors.

Representative Data Table of Preparation Methods

Methodology Key Reagents Catalysts/Conditions Advantages Yield Range (%) Reference
Copper(I)-catalyzed cycloaddition Aldoximes, terminal alkynes Cu(I), one-pot, room temp Regioselective, rapid 70-90
p-Tosylalcohol catalysis Propargylic alcohols, N-protected hydroxylamines TSA, TBAF, mild High purity, mild 65-85
Deep eutectic solvent (DES) Aldehydes, alkynes, hydroxylamine ChCl:urea, one-pot, green Environmentally benign, recyclable solvent 75-88
HTIB-mediated nitrile oxide generation Aldoximes, alkynes HTIB, mild Stable reagent, high yield 80-92
Ultrasound-assisted, catalyst-free Alkynes, hydroxylamine Ultrasound, no catalyst Mild, short time 70-85
Base-catalyzed condensation Nitroacetic esters, dipolarophiles Base (NMI, DABCO), aqueous Solvent-free, green 60-80

Detailed Research Outcomes and Observations

  • Regioselectivity: The copper(I)-catalyzed and HTIB-mediated methods provide excellent regioselectivity for 3,5-disubstituted isoxazoles, crucial for obtaining the correct substitution pattern in 5-(2-Oxopropyl)isoxazol-3(2H)-one.

  • Environmental Impact: The use of deep eutectic solvents and aqueous base-catalyzed methods aligns with green chemistry principles, reducing hazardous waste and improving sustainability.

  • Reaction Conditions: Ultrasound-assisted and metal-free methods allow for milder reaction conditions, reducing energy consumption and simplifying work-up procedures.

  • Yield and Purity: Most methods report high yields (60-92%) with good to excellent purity, suitable for further synthetic applications or biological testing.

  • Versatility: The synthetic strategies are adaptable to various substituents, enabling the introduction of the 2-oxopropyl group at the 5-position through the choice of starting materials such as aldehydes, propargylic alcohols, or nitro derivatives.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxopropyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

5-(2-Oxopropyl)isoxazol-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Oxopropyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological and physicochemical properties of isoxazol-3(2H)-one derivatives are heavily influenced by substituents at position 4. Below is a comparative analysis:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Structural Features
5-(2-Oxopropyl)isoxazol-3(2H)-one 2-Oxopropyl (CH₂-CO-CH₃) C₆H₇NO₃ 141.13 g/mol* Ketone moiety for reactivity
5-(Pentan-2-yl)isoxazol-3(2H)-one (13g) Pentan-2-yl (C₅H₁₁) C₈H₁₃NO₂ 155.19 g/mol Hydrophobic alkyl chain
5-(Chloromethyl)isoxazol-3(2H)-one () Chloromethyl (CH₂Cl) C₄H₄ClNO₂ 133.53 g/mol Electrophilic chloromethyl group
5-(Aminomethyl)isoxazol-3(2H)-one (Muscimol, ) Aminomethyl (CH₂NH₂) C₄H₆N₂O₂ 114.10 g/mol GABA receptor-binding amine group
5-Bromobenzo[d]isoxazol-3(2H)-one () Bromine + fused benzene C₇H₄BrNO₂ 214.02 g/mol Aromatic ring enhances stability

*Calculated based on analogous compounds.

Key Observations :

  • Hydrophobicity : The pentan-2-yl substituent (13g) increases lipophilicity, likely improving membrane permeability .
  • Bioactivity: The aminomethyl group in Muscimol enables GABA receptor agonism, whereas bromine in benzo-fused derivatives enhances anticancer activity .

Physicochemical Properties

  • Solubility: Alkyl derivatives (e.g., 13g) are less water-soluble than polar analogs like 5-(aminomethyl)isoxazolones.
  • Stability : Benzo-fused derivatives () demonstrate higher thermal stability due to aromatic conjugation.
  • Spectroscopic Data : All compounds are characterized by NMR (¹H/¹³C) and HRMS, with carbonyl signals at δ ~160–170 ppm in ¹³C NMR .

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